5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester 5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096338-11-1
VCID: VC11704501
InChI: InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-12(9-16-8-10)17-11-5-6-11/h7-9,11,17H,5-6H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC3CC3
Molecular Formula: C14H21BN2O2
Molecular Weight: 260.14 g/mol

5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester

CAS No.: 2096338-11-1

Cat. No.: VC11704501

Molecular Formula: C14H21BN2O2

Molecular Weight: 260.14 g/mol

* For research use only. Not for human or veterinary use.

5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester - 2096338-11-1

Specification

CAS No. 2096338-11-1
Molecular Formula C14H21BN2O2
Molecular Weight 260.14 g/mol
IUPAC Name N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Standard InChI InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-12(9-16-8-10)17-11-5-6-11/h7-9,11,17H,5-6H2,1-4H3
Standard InChI Key HVIGGDFHUPSHSS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC3CC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC3CC3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a boronic acid pinacol ester moiety and at the 5-position with a cyclopropylamino group. The boronic ester group (B(OR)2\text{B}(OR)_2) enhances stability and solubility in organic solvents, while the cyclopropylamino group introduces steric and electronic effects that influence reactivity.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2096338-11-1
Molecular FormulaC14H21BN2O2\text{C}_{14}\text{H}_{21}\text{BN}_2\text{O}_2
Molecular Weight260.14 g/mol
IUPAC NameN-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Synthesis Pathways and Methodologies

General Synthesis Strategy

The synthesis of 5-(cyclopropylamino)pyridine-3-boronic acid pinacol ester likely follows a multi-step sequence involving:

  • Halogenation: Introduction of a halogen at the 3-position of pyridine.

  • Metalation: Lithium-halogen exchange using nn-butyllithium (nn-BuLi).

  • Boronation: Reaction with isopropanol pinacol borate to install the boronic ester group.

Challenges and Optimizations

Key challenges include controlling regioselectivity during halogenation and ensuring stability of the cyclopropylamino group under basic conditions. Modifications such as low-temperature reactions (-78°C) and inert atmospheres are critical to prevent decomposition .

Reactivity and Chemical Behavior

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For instance, coupling with 4-bromopyridine derivatives could yield biaryl structures relevant to drug discovery .

Table 2: Comparative Reactivity of Boronic Esters

CompoundReaction Yield (%)Applications
5-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester~75 (estimated)Pharmaceutical intermediates
Phenylboronic acid pinacol ester85Materials science
Cyclopropylboronic acid pinacol ester70Cyclopropanation reactions

Applications in Pharmaceutical and Materials Science

Drug Discovery

The compound serves as a key intermediate in synthesizing kinase inhibitors. For example, pyridazine analogs derived from similar boronic esters exhibit inhibitory activity against DYRK1A, a target in neurodegenerative diseases .

Materials Chemistry

In materials science, the compound’s ability to form conjugated polymers via cross-coupling has been explored for organic electronics. Its cyclopropylamino group may impart rigidity to polymer backbones, enhancing charge transport properties.

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